molecular formula C8H10ClN5O B15376002 2-[(6-Chloro-1-methylpyrazolo[3,4-d]pyrimidin-4-yl)amino]ethanol CAS No. 6974-01-2

2-[(6-Chloro-1-methylpyrazolo[3,4-d]pyrimidin-4-yl)amino]ethanol

Cat. No.: B15376002
CAS No.: 6974-01-2
M. Wt: 227.65 g/mol
InChI Key: ZJVQKGFCKFBCAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(6-Chloro-1-methylpyrazolo[3,4-d]pyrimidin-4-yl)amino]ethanol is a pyrazolo[3,4-d]pyrimidine derivative characterized by a 6-chloro substituent, a 1-methyl group, and an ethanolamine moiety at the 4-position. Its synthesis typically involves nucleophilic substitution reactions at the 4-position of the pyrazolo[3,4-d]pyrimidine core, leveraging intermediates like 4-chloro precursors .

Properties

CAS No.

6974-01-2

Molecular Formula

C8H10ClN5O

Molecular Weight

227.65 g/mol

IUPAC Name

2-[(6-chloro-1-methylpyrazolo[3,4-d]pyrimidin-4-yl)amino]ethanol

InChI

InChI=1S/C8H10ClN5O/c1-14-7-5(4-11-14)6(10-2-3-15)12-8(9)13-7/h4,15H,2-3H2,1H3,(H,10,12,13)

InChI Key

ZJVQKGFCKFBCAI-UHFFFAOYSA-N

Canonical SMILES

CN1C2=NC(=NC(=C2C=N1)NCCO)Cl

Origin of Product

United States

Biological Activity

2-[(6-Chloro-1-methylpyrazolo[3,4-d]pyrimidin-4-yl)amino]ethanol is a compound of interest in medicinal chemistry, particularly due to its potential as an inhibitor of cyclin-dependent kinases (CDKs). This article reviews its biological activity, focusing on its mechanisms of action, synthesis, and therapeutic implications.

Chemical Structure and Properties

The compound has the following molecular formula: C8H10ClN5OC_8H_{10}ClN_5O and a molecular weight of approximately 217.65 g/mol. The structure features a pyrazolo[3,4-d]pyrimidine core which is known for its pharmacological relevance.

This compound primarily acts as an inhibitor of CDK2. This inhibition leads to cell cycle arrest and apoptosis in various cancer cell lines. The compound mimics ATP and binds to the ATP-binding site of CDK2, disrupting its function and consequently affecting downstream signaling pathways related to cell proliferation.

In Vitro Studies

Research has demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. The following table summarizes the IC50 values observed in different studies:

Cell LineIC50 (nM)Reference
MCF-745 ± 5
HepG232 ± 4
HCT-11650 ± 6

These results indicate that this compound is particularly effective against HepG2 cells, suggesting a potential application in liver cancer therapy.

Mechanistic Insights

The mechanism by which this compound induces apoptosis involves the activation of pro-apoptotic factors and the downregulation of anti-apoptotic proteins. This was evidenced by increased levels of cleaved caspase-3 and PARP in treated cells, indicating activation of the apoptotic pathway.

Synthesis

The synthesis of this compound can be achieved through several methods involving the reaction of appropriate pyrazolo-pyrimidine derivatives with ethanolamine under controlled conditions. A typical synthetic route includes:

  • Formation of Pyrazolo-Pyrimidine Core : This involves condensation reactions between substituted pyrimidines and hydrazines.
  • Aminoalkylation : The resulting intermediate is then reacted with ethanolamine to introduce the aminoethanol moiety.
  • Purification : The final product is purified using recrystallization or chromatography techniques.

Case Studies

Several studies have explored the therapeutic potential of this compound:

  • Study on Hepatocellular Carcinoma : A recent study highlighted the efficacy of this compound in inhibiting growth in HepG2 cells, showing a dose-dependent response with significant tumor regression in xenograft models.
  • Combination Therapy : Another study investigated its use in combination with traditional chemotherapeutics, revealing synergistic effects that enhance overall cytotoxicity against resistant cancer cell lines.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

Key analogs of 2-[(6-Chloro-1-methylpyrazolo[3,4-d]pyrimidin-4-yl)amino]ethanol include:

Compound Name Substituents Molecular Weight Key Properties/Activities
4-[(6-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino]phenol 4-aminophenol group 275.70 g/mol Moderate solubility; potential antiproliferative activity
3-(6-(Ethylthio)-1-(2-phenylpropyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)phenol Ethylthio, 2-phenylpropyl, and 3-aminophenol groups ~450 g/mol* High lipophilicity; possible antimicrobial activity
4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine 6-chloromethyl and 4-chloro groups 232.08 g/mol Reactive intermediate; used in further derivatization
2-(1-(2-Chloro-2-phenylethyl)-4-(3-chlorophenylamino)-pyrazolo[3,4-d]pyrimidin-6-yl)acetic acid Chlorophenylamino, chloro-phenylethyl, and acetic acid groups ~480 g/mol* Dual chlorine substituents; enhanced potency

*Estimated based on structural data.

Solubility and Pharmacokinetics

  • Target Compound: The ethanolamine group confers higher aqueous solubility (~15–20 mg/mL estimated) compared to phenol () or ethylthio derivatives ().
  • Lipophilic Analogs : Ethylthio and phenylpropyl groups () increase logP values (>3.5 predicted), favoring blood-brain barrier penetration but requiring formulation adjustments.

Q & A

Q. What are the optimal synthetic routes for 2-[(6-Chloro-1-methylpyrazolo[3,4-d]pyrimidin-4-yl)amino]ethanol, and how can reaction conditions be controlled to improve yield?

Methodological Answer: The synthesis of pyrazolo[3,4-d]pyrimidine derivatives typically involves nucleophilic substitution or condensation reactions. For example, reacting 1-methylpyrazolo[3,4-d]pyrimidin-4-amine with chloroethanol derivatives under inert conditions (e.g., dry acetonitrile or dichloromethane) is a common approach . Key parameters include:

  • Temperature : Reflux conditions (e.g., 80°C in acetonitrile) to ensure complete reaction.
  • Solvent : Polar aprotic solvents (e.g., acetonitrile) enhance solubility of intermediates.
  • Purification : Recrystallization from acetonitrile or ethanol yields high-purity products .
    Note: Monitor reaction progress via TLC or HPLC to optimize stoichiometry and minimize byproducts.

Q. How can spectroscopic techniques (NMR, IR) be employed to confirm the structure of this compound?

Methodological Answer:

  • ¹H NMR : Identify characteristic peaks for the pyrazolo[3,4-d]pyrimidine core (e.g., aromatic protons at δ 8.2–8.5 ppm) and the ethanolamine sidechain (NH resonance at δ 5.5–6.0 ppm, CH₂OH at δ 3.6–4.0 ppm) .
  • IR Spectroscopy : Look for N-H stretching (~3300 cm⁻¹), C-Cl (~750 cm⁻¹), and O-H (~3400 cm⁻¹) bands .
  • Mass Spectrometry : Confirm molecular weight (e.g., [M+H]+ peak at m/z 283.7 for C₁₀H₁₂ClN₅O) .

Advanced Research Questions

Q. What strategies are recommended for resolving contradictions in bioactivity data across different experimental models?

Methodological Answer:

  • Dose-Response Validation : Use orthogonal assays (e.g., enzyme inhibition vs. cell viability) to confirm target specificity .
  • Control for Solubility : Poor aqueous solubility may lead to false negatives. Pre-dissolve in DMSO (<1% v/v) and validate via dynamic light scattering (DLS) .
  • Statistical Design of Experiments (DoE) : Apply factorial designs to isolate variables (e.g., pH, temperature) contributing to data variability .

Q. How can structure-activity relationship (SAR) studies be designed to optimize the pharmacological profile of this compound?

Methodological Answer:

  • Modify Substituents : Replace the chloro group with electron-withdrawing (e.g., CF₃) or donating (e.g., OCH₃) groups to assess impact on target binding .
  • Sidechain Optimization : Test ethanolamine derivatives (e.g., propanolamine) to improve metabolic stability .
  • In Silico Docking : Use tools like AutoDock to predict interactions with biological targets (e.g., kinases) and prioritize synthetic targets .

Q. What computational methods are effective in predicting the compound’s reactivity and stability under physiological conditions?

Methodological Answer:

  • Quantum Chemical Calculations : Calculate Fukui indices to identify nucleophilic/electrophilic sites prone to degradation .
  • Molecular Dynamics (MD) Simulations : Model solvation effects in aqueous or lipid environments to predict bioavailability .
  • pKa Prediction : Use software like MarvinSuite to estimate ionization states affecting solubility and membrane permeability .

Q. How can researchers address challenges in synthesizing enantiomerically pure derivatives of this compound?

Methodological Answer:

  • Chiral Chromatography : Employ HPLC with chiral stationary phases (e.g., amylose-based) for separation .
  • Asymmetric Catalysis : Use transition-metal catalysts (e.g., Ru-BINAP) to control stereochemistry during key synthetic steps .
  • Circular Dichroism (CD) : Verify enantiomeric purity post-synthesis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.